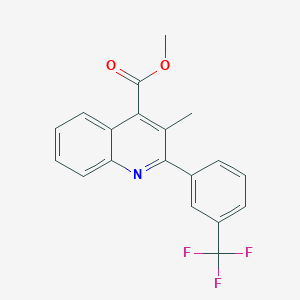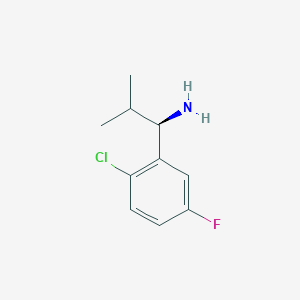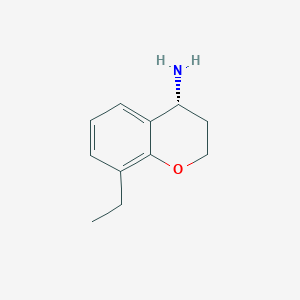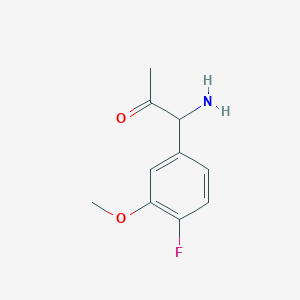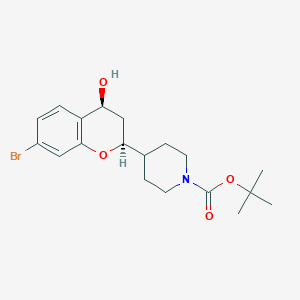
tert-butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a brominated chroman ring, and a piperidine carboxylate moiety
Métodos De Preparación
The synthesis of tert-butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the chroman ring, bromination, and the introduction of the piperidine carboxylate group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.
Análisis De Reacciones Químicas
tert-Butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, using common reagents like sodium azide or thiourea.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The brominated chroman ring and piperidine carboxylate moiety contribute to its binding affinity and specificity. The compound may modulate the activity of these targets by acting as an inhibitor or activator, depending on the context.
Comparación Con Compuestos Similares
tert-Butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: This compound features a methylsulfonyl group instead of a brominated chroman ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H26BrNO4 |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2S,4S)-7-bromo-4-hydroxy-3,4-dihydro-2H-chromen-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26BrNO4/c1-19(2,3)25-18(23)21-8-6-12(7-9-21)16-11-15(22)14-5-4-13(20)10-17(14)24-16/h4-5,10,12,15-16,22H,6-9,11H2,1-3H3/t15-,16-/m0/s1 |
Clave InChI |
VMPZEVIZYSTVGO-HOTGVXAUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2C[C@@H](C3=C(O2)C=C(C=C3)Br)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC(C3=C(O2)C=C(C=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Bromobenzo[D]isoxazol-3-YL)methanol](/img/structure/B13052654.png)
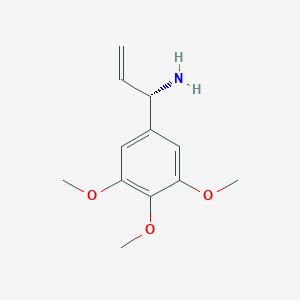
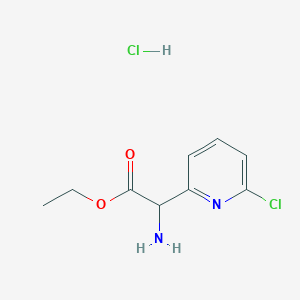
![5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052665.png)

![4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13052669.png)
![2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL](/img/structure/B13052672.png)


